An In-depth Technical Guide to the Synthesis and Characterization of N-Nitrosodiphenylamine Derivatives
An In-depth Technical Guide to the Synthesis and Characterization of N-Nitrosodiphenylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of N-Nitrosodiphenylamine and its derivatives. It is designed to be a practical resource for chemists and researchers, offering detailed experimental protocols, structured data for comparison, and visualizations of key chemical processes.
Introduction
N-Nitrosodiphenylamine (NDPhA) and its substituted derivatives are a class of compounds with significant industrial and research applications. Historically used as vulcanization retarders in the rubber industry, they are now primarily of interest as potential carcinogens found as impurities in various products and as versatile intermediates in organic synthesis. A thorough understanding of their synthesis and characterization is crucial for quality control, toxicological studies, and the development of novel chemical entities.
This technical guide details the primary synthetic routes to N-Nitrosodiphenylamine derivatives and provides a comprehensive overview of the analytical techniques employed for their characterization.
Synthesis of N-Nitrosodiphenylamine Derivatives
The most common and straightforward method for the synthesis of N-Nitrosodiphenylamine derivatives is the nitrosation of the corresponding substituted diphenylamine (B1679370). Several nitrosating agents can be employed, with the choice often depending on the desired scale, reaction conditions, and the nature of the substituents on the aromatic rings.
General Synthetic Workflow
The overall process involves the reaction of a secondary amine (a substituted diphenylamine) with a nitrosating agent to form the N-nitroso derivative.
Caption: A generalized workflow for the synthesis of N-Nitrosodiphenylamine derivatives.
Key Synthetic Methodologies
Method 1: Nitrosation with Sodium Nitrite (B80452) in Acidic Medium
This is the most traditional and widely used method. The in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) in the presence of a mineral acid (e.g., HCl, H₂SO₄) provides the nitrosating agent.
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Reaction: Ar₂NH + NaNO₂ + HCl → Ar₂N-N=O + NaCl + H₂O
Method 2: Nitrosation with tert-Butyl Nitrite (TBN)
TBN offers a milder, non-acidic alternative for nitrosation, which can be advantageous for substrates sensitive to strong acids. These reactions can often be performed under solvent-free conditions.[1]
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Reaction: Ar₂NH + t-BuONO → Ar₂N-N=O + t-BuOH
Method 3: Nitrosation with Gaseous Nitric Oxide (NO)
This method involves passing gaseous nitric oxide through a solution of the diphenylamine, often in the presence of a catalyst. It can offer high yields and purity but requires specialized equipment for handling a toxic gas.
Experimental Protocols
Protocol 2.3.1: Synthesis of N-Nitrosodiphenylamine using Sodium Nitrite
This protocol is a representative procedure for the synthesis of the parent N-Nitrosodiphenylamine and can be adapted for many of its derivatives.
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Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve diphenylamine (1.0 eq) in a suitable solvent such as a mixture of ethanol (B145695) and water.
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Acidification: Add a mineral acid, such as concentrated hydrochloric acid (1.1 eq), to the solution. Cool the mixture to 0-5 °C in an ice bath.
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Nitrosation: Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise to the stirred reaction mixture, maintaining the temperature below 10 °C.
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Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Isolation: The product, which often precipitates from the reaction mixture, is collected by vacuum filtration.
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Washing and Drying: Wash the collected solid with cold water to remove any inorganic salts and then dry it under vacuum.
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Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Characterization of N-Nitrosodiphenylamine Derivatives
A comprehensive characterization is essential to confirm the structure and purity of the synthesized N-Nitrosodiphenylamine derivatives. This typically involves a combination of spectroscopic and physical methods.
Physicochemical Properties
The physical properties of N-Nitrosodiphenylamine derivatives, such as melting point and appearance, are important initial indicators of identity and purity.
Spectroscopic Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of N-Nitrosodiphenylamine derivatives. The chemical shifts of the aromatic protons and carbons are influenced by the nature and position of the substituents.
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies for N-Nitrosodiphenylamines include the N-N and N=O stretching bands. The N=O stretching vibration is typically observed in the range of 1430-1480 cm⁻¹.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. Common fragmentation pathways for N-nitrosamines include the loss of the nitroso group (•NO) and cleavage of the N-N bond.
3.2.4. Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of N-Nitrosodiphenylamine derivatives exhibits characteristic absorption bands corresponding to π → π* and n → π* electronic transitions of the aromatic rings and the nitroso group.
Data Presentation
The following tables summarize the available quantitative data for the synthesis and characterization of N-Nitrosodiphenylamine and some of its derivatives.
Table 1: Synthesis and Physical Properties of N-Nitrosodiphenylamine Derivatives
| Derivative | Starting Material | Method | Yield (%) | Melting Point (°C) | Appearance |
| N-Nitrosodiphenylamine | Diphenylamine | NaNO₂/HCl | >90 | 66-68 | Yellow solid |
| 4-Nitro-N-nitrosodiphenylamine | 4-Nitrodiphenylamine | NaNO₂/HCl | - | - | - |
| 4-Methoxy-N-nitrosodiphenylamine | 4-Methoxydiphenylamine | NaNO₂/HCl | - | - | - |
| 4,4'-Dimethyl-N-nitrosodiphenylamine | 4,4'-Dimethyldiphenylamine | NaNO₂/HCl | - | - | - |
| 4,4'-Dichloro-N-nitrosodiphenylamine | 4,4'-Dichlorodiphenylamine | NaNO₂/HCl | - | - | - |
Table 2: Spectroscopic Data for N-Nitrosodiphenylamine
| Technique | Key Data |
| ¹H NMR (CDCl₃) | δ (ppm): 7.2-7.5 (m, 10H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 142.2, 129.5, 128.9, 126.3 |
| IR (KBr) | ν (cm⁻¹): ~1450 (N=O stretch), ~1280 (N-N stretch) |
| MS (EI) | m/z (%): 198 (M⁺), 168 ([M-NO]⁺) |
| UV-Vis (Ethanol) | λ_max (nm): ~260, ~360 |
Influence of Substituents
The electronic nature of the substituents on the phenyl rings can influence both the synthesis and the spectroscopic properties of N-Nitrosodiphenylamine derivatives.
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Electron-donating groups (e.g., -OCH₃, -CH₃) can increase the electron density on the nitrogen atom, potentially facilitating the nitrosation reaction. In NMR spectroscopy, these groups will cause an upfield shift (lower ppm) of the aromatic proton signals.
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Electron-withdrawing groups (e.g., -NO₂, -Cl) can decrease the reactivity of the amine towards nitrosation. In NMR spectra, they will lead to a downfield shift (higher ppm) of the aromatic proton signals.
Logical Relationships in Characterization
The process of characterizing a newly synthesized N-Nitrosodiphenylamine derivative follows a logical progression of analytical techniques.
Caption: A logical workflow for the characterization of N-Nitrosodiphenylamine derivatives.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of N-Nitrosodiphenylamine derivatives. The methodologies and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis, analytical chemistry, and toxicology. The successful synthesis and unambiguous characterization of these compounds are critical for advancing our understanding of their chemical properties and biological activities. Further research is warranted to expand the library of well-characterized N-Nitrosodiphenylamine derivatives and to systematically investigate the influence of a wider range of substituents.
